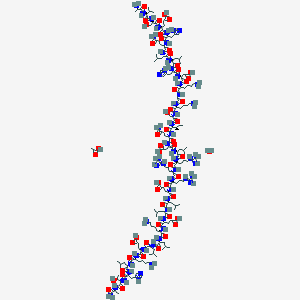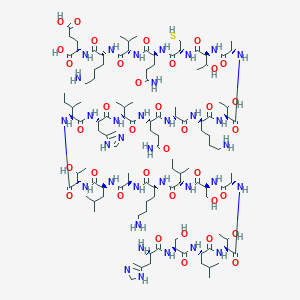
5,17-Docosadiyne
Vue d'ensemble
Description
5,17-Docosadiyne is a chemical compound with the molecular formula C22H38 . It contains a total of 59 bonds, including 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, and 2 triple bonds .
Synthesis Analysis
Modified copper catalysts have been developed that provide a high rate of 5,17-docosadiyne hydrogenation with a 100% yield of cis,cis-5,17-docosadiene .Molecular Structure Analysis
The molecular structure of 5,17-Docosadiyne consists of 59 bonds in total. This includes 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, and 2 triple bonds .Physical And Chemical Properties Analysis
The average mass of 5,17-Docosadiyne is 302.537 Da, and its monoisotopic mass is 302.297363 Da .Applications De Recherche Scientifique
Neuroprotective and Anti-Inflammatory Properties : DHA derivatives such as docosatrienes and resolvins have potent protective roles in the brain, reducing inflammation and neuronal damage in conditions like stroke and neuroinflammation (Marcheselli et al., 2003), (Orr et al., 2013).
Role in Asthma and Allergic Reactions : Protectin D1, derived from DHA, has been found to dampen airway inflammation and hyperresponsiveness in asthma, highlighting its potential therapeutic application in respiratory diseases (Levy et al., 2007).
Cancer Treatment and Neuroblastoma : DHA and its metabolites demonstrate cytotoxic effects on neural tumors, suggesting a potential role in cancer therapy, particularly for neuroblastoma (Gleissman et al., 2010).
Thermal Energy Storage Applications : Microencapsulated docosane, another compound related to docosadiyne, shows potential in thermal energy storage, which could be beneficial for solar space heating applications (Alkan et al., 2009).
Inflammatory Bowel Disease Treatment : Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid have been found to alleviate experimental colitis, suggesting their potential use in treating inflammatory bowel diseases (Chiu et al., 2012).
Promotion of Neurogenesis : DHA has been shown to promote neurogenesis both in vitro and in vivo, which may have implications for modulating hippocampal function and treating neurological disorders (Kawakita et al., 2006).
Protection Against Liver Injury : DHA-derived lipid mediators have been identified to protect the liver from necroinflammatory injury, making them potential therapeutic agents for liver diseases (González-Périz et al., 2006).
Liposome Formation for Drug Delivery : Liposomes from α,ω-dipolar amphiphiles with a polymerizable diyne moiety in the hydrophobic chain, such as docosadiynes, have been synthesized for potential applications in drug delivery systems (Bader & Ringsdorf, 1982).
Propriétés
IUPAC Name |
docosa-5,17-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOKCANDFQDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573320 | |
| Record name | Docosa-5,17-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,17-Docosadiyne | |
CAS RN |
168298-58-6 | |
| Record name | Docosa-5,17-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



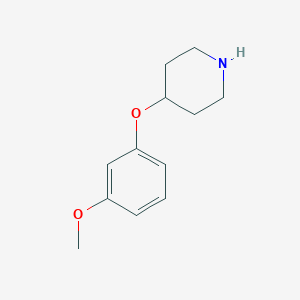
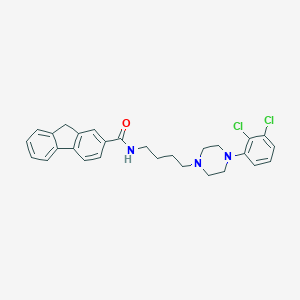
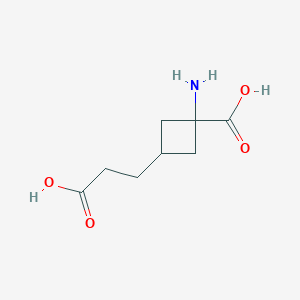

![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
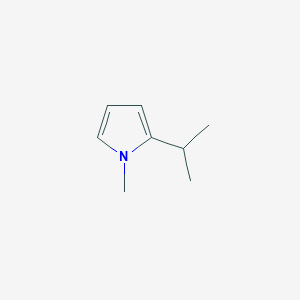
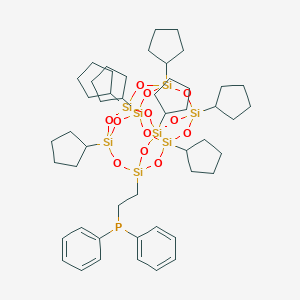
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

